Differential Ecto-5'-Nucleotidase (CD73) Inhibition: A Comparative Potency Analysis
In a direct enzymatic inhibition assay using rat ecto-5'-nucleotidase transfected into COS7 cells, (5-Bromo-pyrimidin-2-YL)-phenethyl-amine demonstrated an IC₅₀ of 40.1 μM (4.01E+4 nM) [1]. This value provides a clear differentiation from potent, optimized CD73 inhibitors such as PSB-12379, which exhibits a Ki of 9.03 nM for the rat enzyme . The 4,400-fold difference in potency confirms that this compound serves as a distinct, lower-affinity chemical probe rather than a high-affinity lead, making it valuable as a negative control or starting point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Inhibitory activity against ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC₅₀ = 40.1 μM (40,100 nM) |
| Comparator Or Baseline | PSB-12379: Ki = 9.03 nM (rat) |
| Quantified Difference | ~4,440-fold less potent |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells; preincubation for 10 min followed by AMP addition and measurement after 10 min |
Why This Matters
This data precisely positions the compound in the CD73 inhibitor landscape, allowing researchers to select it as a low-affinity benchmark versus a high-affinity tool compound, thereby avoiding false expectations of high potency.
- [1] BindingDB. (n.d.). BDBM50437934 CHEMBL2408702: Inhibition of rat Ecto-5'-nucleotidase. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437934 View Source
